8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione is a complex organic compound notable for its unique tetracyclic structure that incorporates multiple nitrogen atoms. This compound is classified under the category of heterocycles due to the presence of nitrogen in its ring structure. Its intricate arrangement allows for various chemical interactions and potential applications in scientific research.
The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione typically involves multi-step organic reactions. A common method includes the cyclization of precursor molecules that contain nitrogen atoms under controlled conditions to facilitate the formation of the tetracyclic structure.
Key aspects of the synthesis process involve:
Industrial production may scale up laboratory methods by optimizing reaction conditions for efficiency and yield while implementing continuous flow processes and advanced purification techniques like chromatography.
The molecular structure of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione can be represented through various structural formulas:
This compound features a tetracyclic framework with six nitrogen atoms positioned strategically within the rings.
The following table summarizes critical structural data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₇S |
| Molecular Weight | 253.31 g/mol |
| InChI | InChI=1S/C13H9N7S/c1-3-5-8-10(2)4(6)9(7)11(12)13(14)15/h3-5H,(H3)1H2 |
| Canonical SMILES | CN1C2=CC=CC=C2C3=NN4C=NN=C4N=C31 |
The compound can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione involves its interaction with specific molecular targets such as enzymes and receptors due to its unique nitrogen-rich structure. These interactions can modulate various biological pathways leading to potential therapeutic effects.
The physical properties include:
Chemical properties encompass reactivity patterns that allow for diverse applications in synthetic chemistry and materials science.
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione has several significant applications:
This compound exemplifies the intersection of organic chemistry with practical applications across various scientific disciplines.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.: